Cas no 2229236-15-9 (3-(2-methoxy-6-methylphenoxy)azetidine)

3-(2-Methoxy-6-methylphenoxy)azetidine is a specialized azetidine derivative featuring a methoxy-methylphenoxy substituent, which confers unique steric and electronic properties. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules, particularly in the development of ligands targeting central nervous system (CNS) receptors. The azetidine ring offers conformational rigidity, while the methoxy and methyl groups on the phenyl ring enhance lipophilicity and metabolic stability. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies. The compound is typically handled under controlled conditions due to its sensitivity, requiring anhydrous storage and inert atmosphere handling for optimal stability.
3-(2-methoxy-6-methylphenoxy)azetidine structure
2229236-15-9 structure
Product Name:3-(2-methoxy-6-methylphenoxy)azetidine
CAS No:2229236-15-9
MF:C11H15NO2
MW:193.242303133011
CID:6280764
PubChem ID:156905579
Update Time:2025-10-30

3-(2-methoxy-6-methylphenoxy)azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methoxy-6-methylphenoxy)azetidine
    • EN300-1772523
    • A1-40396
    • 2229236-15-9
    • Inchi: 1S/C11H15NO2/c1-8-4-3-5-10(13-2)11(8)14-9-6-12-7-9/h3-5,9,12H,6-7H2,1-2H3
    • InChI Key: ABDYVKAFTCLKQJ-UHFFFAOYSA-N
    • SMILES: O(C1C(=CC=CC=1C)OC)C1CNC1

Computed Properties

  • Exact Mass: 193.110278721g/mol
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 30.5Ų

3-(2-methoxy-6-methylphenoxy)azetidine Pricemore >>

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Additional information on 3-(2-methoxy-6-methylphenoxy)azetidine

Compound CAS No: 2229236-15-9 - 3-(2-Methoxy-6-Methylphenoxy)Azetidine

The compound with CAS No: 2229236-15-9, commonly referred to as 3-(2-methoxy-6-methylphenoxy)azetidine, is a unique organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its azetidine ring structure, which is a four-membered saturated cyclic amine, and its phenoxy substituent, which introduces both electron-donating methoxy and methyl groups at specific positions on the aromatic ring.

The structure of 3-(2-methoxy-6-methylphenoxy)azetidine is particularly intriguing due to the steric and electronic effects introduced by the substituents on the phenoxy group. The methoxy group at position 2 and the methyl group at position 6 create a unique electronic environment around the phenoxy ring, which can influence the reactivity and bioavailability of the compound. Recent studies have shown that such modifications can enhance the compound's ability to interact with specific biological targets, making it a promising candidate for drug development.

One of the key areas of research surrounding this compound involves its potential applications in drug design. The azetidine ring is known for its rigidity and ability to form hydrogen bonds, which are critical properties for drug molecules aiming to bind to protein targets with high affinity and specificity. Researchers have explored the use of azetidine derivatives in various therapeutic areas, including anti-inflammatory agents, antiviral drugs, and anticancer compounds.

In addition to its pharmacological applications, 3-(2-methoxy-6-methylphenoxy)azetidine has also been studied for its potential in materials science. The compound's ability to form stable crystal structures under certain conditions makes it a candidate for use in advanced materials such as organic semiconductors or nonlinear optical materials.

The synthesis of this compound typically involves a multi-step process that includes nucleophilic substitution reactions and aromatic substitution strategies. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield rates.

From an environmental standpoint, understanding the degradation pathways of 3-(2-methoxy-6-methylphenoxy)azetidine is crucial for assessing its potential impact on ecosystems. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation mechanisms, leading to the formation of less complex byproducts.

In conclusion, CAS No: 2229236-15-9, or 3-(2-methoxy-6-methylphenoxy)azetidine, represents a versatile molecule with diverse applications across multiple scientific disciplines. Its unique structural features and promising biological properties continue to drive innovative research efforts aimed at unlocking its full potential in medicine and beyond.

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